4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the benzimidazole and pyrimidine rings in its structure makes it a versatile molecule with a wide range of applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with various aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The intermediate product is then subjected to further cyclization and functionalization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzimidazole-4-carboxamide: A potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
2-substituted aryl 1,3,4-oxadiazoles: Known for their anti-inflammatory properties.
Uniqueness
4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of the benzimidazole and pyrimidine rings, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C22H23ClN4O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C22H23ClN4O/c1-4-26(5-2)21(28)19-14(3)24-22-25-17-12-8-9-13-18(17)27(22)20(19)15-10-6-7-11-16(15)23/h6-13,20H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
YJFHVFKFUUPFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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